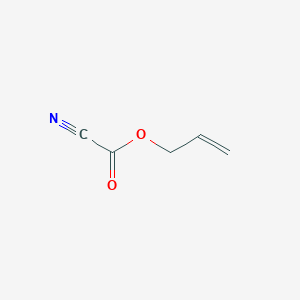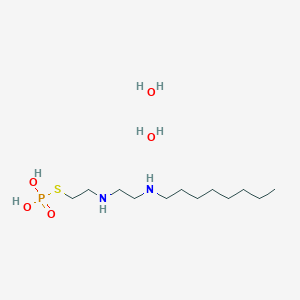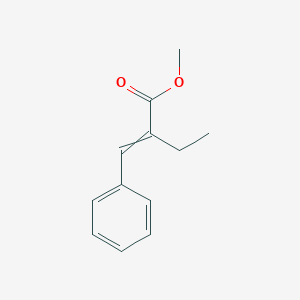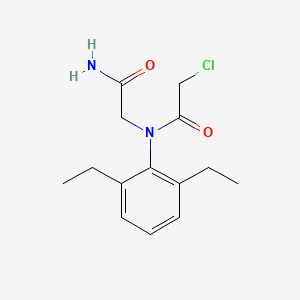
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a hydroxyl group (-OH) and two phenyl groups attached to a butenone backbone. Its unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one typically involves the use of chiral catalysts or reagents to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various alcohols or hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(2S)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: The enantiomer of the compound, with opposite stereochemistry.
1,3-Diphenylbut-3-en-1-one: A similar compound lacking the hydroxyl group.
2-Hydroxy-1,3-diphenylpropan-1-one: A compound with a similar structure but different carbon chain length.
Uniqueness: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in chiral-specific reactions and interactions makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
63257-46-5 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-1,3-diphenylbut-3-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11,15,17H,1H2/t15-/m1/s1 |
Clave InChI |
LTUYEWFZKBNENV-OAHLLOKOSA-N |
SMILES isomérico |
C=C(C1=CC=CC=C1)[C@H](C(=O)C2=CC=CC=C2)O |
SMILES canónico |
C=C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)




![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)




![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
